N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide
Description
N-(2-Cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a cyclopropyl-hydroxypropyl substituent on the amide nitrogen. Thiophene carboxamides are widely explored for their diverse bioactivities, including antioxidant, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-11(14,8-4-5-8)7-12-10(13)9-3-2-6-15-9/h2-3,6,8,14H,4-5,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYJTYLEJSZRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CS1)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. . The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Thiophene-2-carboxamide derivatives exhibit significant structural and functional diversity. Below is a detailed comparison of N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide with structurally or functionally related compounds:
Antioxidant Activity: Comparison with Metal Complexes
A Co(II) complex of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide demonstrated potent antioxidant activity in DPPH and ABTS assays, outperforming propyl gallate (a synthetic antioxidant) but remaining less effective than vitamin E . The presence of a pyridinyl-carbamothioyl group and metal coordination likely enhances radical scavenging. In contrast, the cyclopropyl-hydroxypropyl group in the target compound may reduce metal-binding capacity but improve membrane permeability due to its lipophilic cyclopropane moiety.
Table 1: Antioxidant Activity Comparison
Anticancer Activity: Comparison with Quinazolinyl Derivatives
N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide (7g) exhibited strong apoptotic activity against four human cancer cell lines (e.g., MCF-7, A549) in MTT assays, with a molecular docking score of −9.41 kcal/mol against EGFR TKD (1M17), comparable to the reference drug etoposide (−9.31 kcal/mol) .
Table 2: Anticancer Activity and Docking Scores
Structural Analog: N-(2-Phenoxyphenyl)-2-Thiophenecarboxamide
N-(2-Phenoxyphenyl)-2-thiophenecarboxamide (CAS: 547698-53-3) shares the thiophene-2-carboxamide core but substitutes the cyclopropyl-hydroxypropyl group with a phenoxyphenyl moiety. This substitution increases molecular weight (295.36 g/mol vs. However, the phenoxyphenyl group may reduce solubility in aqueous media compared to the hydroxyl-containing target compound.
Table 3: Structural and Physicochemical Comparison
Pharmacokinetic Considerations
Cyclophosphamide, an oxazaphosphorine derivative (CAS: 6055-19-2), is included here for contrast. While structurally distinct, its high water solubility (freely soluble in ethanol and water) underscores the importance of polar groups in bioavailability . The hydroxyl group in this compound may similarly improve solubility over non-hydroxylated analogs, though its cyclopropane ring could slow metabolic degradation compared to linear alkyl chains.
Biological Activity
N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its role in various biological activities. The cyclopropyl and hydroxypropyl groups contribute to its unique chemical properties, influencing its interaction with biological targets. The molecular formula and weight are critical for understanding its pharmacokinetic properties.
This compound is believed to exert its biological effects through interactions with specific enzymes and receptors. Preliminary studies suggest that it may modulate signal transduction pathways, potentially influencing gene expression and cellular processes. The exact molecular targets remain under investigation, but initial findings indicate a promising profile for therapeutic applications.
Biological Activities
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Anti-inflammatory Effects :
- The compound has been explored for its anti-inflammatory properties, showing potential in reducing cytokine production. For example, it may inhibit the release of pro-inflammatory cytokines such as TNFα and IL-17, which are crucial in various inflammatory diseases.
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Anticancer Potential :
- Research indicates that this compound may possess anticancer activity by targeting specific pathways involved in tumor growth and metastasis. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
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Biochemical Probing :
- The compound is being investigated as a biochemical probe to study enzyme mechanisms and protein interactions, which could lead to new insights into disease mechanisms and drug development.
Case Study 1: Anti-inflammatory Activity
A study evaluated the compound's ability to inhibit TNFα production in LPS-stimulated THP-1 cells. The results demonstrated a significant reduction in TNFα levels at concentrations ranging from 0.1 to 1 µM, suggesting a strong anti-inflammatory effect.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against various cancer cell lines. It exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity. Further analysis revealed that the mechanism involved apoptosis induction via mitochondrial pathways.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Thiophene ring with cyclopropyl group | Anti-inflammatory, anticancer | 0.1 - 1 |
| Compound X | Similar thiophene structure | Moderate anticancer | 5 - 10 |
| Compound Y | Fluorinated analog | Strong anti-inflammatory | 0.05 - 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
